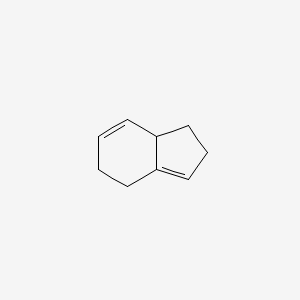

2,4,5,7a-Tetrahydro-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93640-52-9 |

|---|---|

Molecular Formula |

C9H12 |

Molecular Weight |

120.19 g/mol |

IUPAC Name |

2,4,5,7a-tetrahydro-1H-indene |

InChI |

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,4,7-8H,2-3,5-6H2 |

InChI Key |

QEEMASFSWASNET-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C=CCCC2=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4,5,7a Tetrahydro 1h Indene and Its Derivatives

Strategies for the Construction of Tetrahydroindene Ring Systems

The formation of the tetrahydroindene skeleton can be achieved through a variety of strategic disconnections and subsequent ring-forming reactions. These strategies are broadly categorized into cyclization reactions, transition metal-catalyzed routes, and metathesis/cross-coupling reactions, each offering unique advantages in terms of efficiency, stereoselectivity, and substrate scope.

Cyclization Reactions in Tetrahydroindene Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of cyclic molecules, including the tetrahydroindene framework. These reactions involve the formation of one or more rings from an acyclic precursor in a single or multi-step process.

Asymmetric aldol (B89426) cyclizations are a powerful tool for the enantioselective synthesis of hydrindane scaffolds, which are hydrogenated indene (B144670) structures closely related to tetrahydroindenes. These reactions typically involve the intramolecular cyclization of a dicarbonyl compound or a related precursor, where the stereochemistry of the newly formed chiral centers is controlled by a chiral catalyst or auxiliary.

Organocatalysis has emerged as a particularly effective strategy for promoting asymmetric intramolecular aldol reactions. For instance, proline and its derivatives are often used to catalyze the cyclization of diketones, leading to the formation of bicyclic enones with high enantioselectivity. The reaction proceeds through an enamine intermediate, which then undergoes a stereoselective intramolecular aldol addition.

A representative reaction is the cyclization of a 1,6-diketone to form a hydrindanone derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivities.

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| (S)-Proline | 2-(3-oxobutyl)cyclohexane-1,3-dione | DMSO | 25 | 85 | 95 |

| Diphenylprolinol silyl (B83357) ether | 2-cinnamoylcyclohexanone | Toluene | -20 | 92 | >99 |

This table presents illustrative data based on typical organocatalyzed intramolecular aldol reactions and may not represent the synthesis of 2,4,5,7a-Tetrahydro-1H-indene directly.

The Nazarov cyclization is an electrocyclic reaction that provides a versatile method for the synthesis of cyclopentenones from divinyl ketones. wikipedia.orgthermofisher.comsynarchive.com This reaction can be adapted to construct the five-membered ring of the indene system. The key step is a 4π-conrotatory electrocyclic ring closure of a pentadienyl cation, which is typically generated by the action of a Lewis acid or a protic acid on a divinyl ketone precursor. wikipedia.org

Modern variations of the Nazarov cyclization have expanded its scope and utility. For instance, silicon-directed Nazarov cyclizations allow for greater control over the regioselectivity of the resulting double bond. wikipedia.org Interrupted Nazarov reactions, where the cationic intermediate is trapped by a nucleophile, provide access to highly functionalized cyclopentane (B165970) derivatives. escholarship.org

Electrocyclization reactions, in a broader sense, are pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to the formation of a ring. masterorganicchemistry.com These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is conducted under thermal or photochemical conditions. youtube.comimperial.ac.uk For example, the 6π-electrocyclization of a hexatriene system can be a key step in the formation of a six-membered ring, which can be a precursor to the tetrahydroindene skeleton.

| Precursor Type | Reaction Type | Conditions | Product Type |

| Divinyl ketone | Nazarov Cyclization | Lewis Acid (e.g., FeCl₃, BF₃·OEt₂) | Cyclopentenone |

| 1,3,5-Hexatriene | 6π Electrocyclization | Thermal (Δ) | Cyclohexadiene |

| 1,3-Butadiene | 4π Electrocyclization | Photochemical (hν) | Cyclobutene |

This table provides a general overview of Nazarov and electrocyclization reactions and their typical conditions.

Intramolecular Friedel-Crafts reactions are a classic and effective method for the construction of fused aromatic ring systems, including indenes and their hydrogenated derivatives. masterorganicchemistry.com This reaction involves the electrophilic substitution of an aromatic ring by an appended electrophilic group, typically a carbocation generated from an alcohol, alkene, or alkyl halide in the presence of a strong acid catalyst. d-nb.info

For the synthesis of tetrahydroindene derivatives, a suitable precursor would possess an aromatic ring and a side chain containing a latent electrophile that can cyclize onto the aromatic ring. The choice of the acid catalyst, which can range from protic acids like polyphosphoric acid (PPA) to Lewis acids such as aluminum chloride (AlCl₃), is critical for the success of the reaction. tezu.ernet.innih.gov

Recent advancements in Friedel-Crafts cyclizations include the development of milder and more selective catalytic systems, expanding the functional group tolerance of the reaction.

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Phenyl-1-butene | AlCl₃ | CS₂ | 0 | 75 |

| 3-Phenylpropanoyl chloride | AlCl₃ | CH₂Cl₂ | 25 | 90 |

| 2-(2-phenylethyl)oxirane | BF₃·OEt₂ | CH₂Cl₂ | -78 to 25 | 80 |

This table illustrates typical conditions and yields for intramolecular Friedel-Crafts reactions leading to cyclic structures.

Transition Metal-Catalyzed Routes to Tetrahydroindene Compounds

Transition metal catalysis has revolutionized organic synthesis, and the construction of tetrahydroindene frameworks is no exception. mdpi.comuniurb.itmdpi.com Catalysts based on metals such as palladium, rhodium, ruthenium, and iron can facilitate a wide range of transformations leading to the formation of the bicyclic indene system. mdpi.com These reactions often proceed with high efficiency and selectivity under mild conditions.

One common approach involves the intramolecular cyclization of functionalized precursors. For example, a palladium-catalyzed intramolecular Heck reaction can be used to form the five-membered ring of the indene system by coupling an aryl halide with an alkene tether. Similarly, transition metal-catalyzed C-H activation and subsequent annulation reactions provide a direct and atom-economical route to polycyclic aromatic compounds.

Metallocene catalysts, which are organometallic compounds containing a transition metal sandwiched between two cyclopentadienyl (B1206354) ligands, are also utilized in the synthesis of tetrahydroindenyl complexes, which are important in olefin polymerization. google.com

| Catalyst | Reaction Type | Substrate Example | Product Type |

| Pd(OAc)₂/PPh₃ | Intramolecular Heck | 1-(2-bromophenyl)-pent-4-ene | Tetrahydro-1H-indene derivative |

| [Rh(cod)Cl]₂ | [4+2] Cycloaddition | 1,3-diene and alkyne | Tetrahydroindene derivative |

| RuCl₂(PPh₃)₃ | Ring-Closing Metathesis | Dienyne | Bicyclic diene |

This table provides examples of transition metal-catalyzed reactions for the synthesis of cyclic compounds.

Enyne Metathesis and Cross-Coupling Reactions

Enyne metathesis is a powerful synthetic method that involves the catalytic reorganization of an alkene and an alkyne to form a 1,3-diene. nih.govorganic-chemistry.orgchim.itwikipedia.orguwindsor.ca When applied in an intramolecular fashion, this reaction, known as ring-closing enyne metathesis (RCEYM), can be used to construct cyclic dienes, which are valuable precursors to tetrahydroindene derivatives. nih.govchim.ituwindsor.ca Ruthenium-based catalysts, such as the Grubbs and Schrock catalysts, are commonly employed for these transformations. chim.it

Cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental for the formation of carbon-carbon bonds and have been instrumental in the synthesis of complex organic molecules. wikipedia.orgnih.govmdpi.comnih.gov These reactions can be employed in the synthesis of precursors for cyclization or to functionalize a pre-existing tetrahydroindene scaffold. For instance, a Suzuki coupling could be used to attach a side chain to an aromatic ring, which is then subjected to a cyclization reaction to form the indene system.

The combination of these powerful reactions often allows for the convergent and efficient synthesis of complex target molecules.

| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Product Feature |

| Ring-Closing Enyne Metathesis | Grubbs Catalyst | Acyclic enyne | - | Cyclic 1,3-diene |

| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acid | Aryl halide | C-C bond |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | Aryl halide | C-C bond |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ | Organozinc reagent | Aryl halide | C-C bond |

This table summarizes key features of enyne metathesis and common cross-coupling reactions.

Regioselective and Stereoselective Functionalization of Tetrahydroindene Cores

The ability to selectively introduce functional groups at specific positions and with defined stereochemistry is paramount in harnessing the synthetic potential of the this compound skeleton. This section explores various strategies to achieve such precise molecular editing.

Halogenation Strategies, including Bromination, for Tetrahydroindene Derivatives

Halogenation of the tetrahydroindene core provides valuable intermediates that can be further elaborated through cross-coupling reactions or nucleophilic substitutions. The regioselectivity of halogenation is often dictated by the electronic and steric properties of the substrate and the choice of halogenating agent.

A notable example involves the bromination of tetrahydroindene derivatives. The reaction of this compound with N-bromosuccinimide (NBS) in the presence of a directing group can lead to regioselective bromination. The stereochemical outcome of the addition across the double bonds is influenced by the reaction conditions and the inherent stereochemistry of the starting material. For instance, the presence of substituents on the ring system can direct the incoming halogen to a specific face of the molecule, resulting in a high degree of stereocontrol.

| Reagent | Substrate | Product | Key Features |

| N-Bromosuccinimide (NBS) | This compound | Brominated tetrahydroindene derivatives | Regioselectivity can be controlled by directing groups. |

| Molecular Bromine (Br₂) | Substituted Tetrahydroindenes | Dibromo-adducts | Stereochemistry influenced by substrate structure. |

Epoxidation of Tetrahydroindene Derivatives

Epoxidation of the double bonds within the tetrahydroindene framework introduces a reactive three-membered ring, which can be opened by various nucleophiles to install new functional groups with defined stereochemistry. The stereoselectivity of epoxidation is a critical aspect, often controlled by the steric environment around the double bond or through the use of chiral catalysts.

The epoxidation of cyclic dienes, such as the tetrahydroindene system, can be achieved using reagents like dimethyldioxirane (B1199080) (DMDO). The diastereoselectivity of this process is typically high, with the oxidant approaching from the less sterically hindered face of the molecule. In cases where the substrate contains directing groups, such as hydroxyl groups, the epoxidation can be directed to occur syn to that group. The resulting epoxides are versatile intermediates for further synthetic transformations.

| Oxidizing Agent | Substrate | Product | Stereoselectivity |

| Dimethyldioxirane (DMDO) | This compound | Tetrahydroindene oxide | High diastereoselectivity based on steric hindrance. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Substituted Tetrahydroindenes | Functionalized epoxides | Can be influenced by existing stereocenters and directing groups. |

Reductive and Oxidative Transformations of Tetrahydroindene Systems

Reductive and oxidative transformations are fundamental for modifying the saturation level and introducing oxygen-containing functionalities into the tetrahydroindene core.

Reductive Transformations: Catalytic hydrogenation is a powerful method for the stereoselective reduction of the double bonds in the tetrahydroindene system. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions can influence the stereochemical outcome. Typically, hydrogenation occurs via syn-addition of hydrogen from the less sterically hindered face of the molecule. For example, the catalytic hydrogenation of a tetrahydroindene derivative with a pre-existing stereocenter can lead to the formation of a specific diastereomer of the fully saturated indane system. nih.gov

Oxidative Transformations: Oxidative cleavage of the double bonds in the tetrahydroindene skeleton can be achieved using strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄). Ozonolysis of (7aS)-7a-Methyl-6-(1-methylethylidene)-1,4,5,6,7,7a-hexahydro-2H-inden-2-one leads to the formation of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. nih.gov This transformation is a key step in accessing dione (B5365651) derivatives with potential applications in natural product synthesis. Under hot, alkaline conditions, potassium permanganate can cleave the double bonds to yield dicarboxylic acids. The regioselectivity of these reactions is determined by the position of the double bonds in the starting material.

| Transformation | Reagent(s) | Substrate | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Tetrahydroindene derivative | Saturated indane derivative | syn-addition of hydrogen, stereoselective. nih.gov |

| Ozonolysis | 1. O₃, 2. Me₂S | (7aS)-7a-Methyl-6-(1-methylethylidene)-1,4,5,6,7,7a-hexahydro-2H-inden-2-one | (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione | Cleavage of the double bond to form carbonyl groups. nih.gov |

| Oxidative Cleavage | Hot, alkaline KMnO₄ | This compound | Dicarboxylic acid | Cleavage of both double bonds. |

Approaches for Incorporating Multifunctional Groups into Indene Moieties

The introduction of multiple and diverse functional groups onto the tetrahydroindene scaffold is essential for creating complex molecular architectures. Various synthetic strategies have been developed to achieve this. One approach involves the use of metal-catalyzed cross-coupling reactions on halogenated tetrahydroindene intermediates. For example, a bromo-substituted tetrahydroindene can undergo Suzuki or Stille coupling to introduce new carbon-carbon bonds.

Another strategy is to start with a precursor that already contains multiple functional groups and then construct the tetrahydroindene ring system. For instance, a Diels-Alder reaction between a functionalized diene and a dienophile can provide a direct route to a highly substituted cyclohexene (B86901) ring, which can then be further elaborated to form the fused five-membered ring. The use of organocatalysis has also emerged as a powerful tool for the asymmetric functionalization of indene precursors, allowing for the introduction of various functional groups with high enantioselectivity. organic-chemistry.org

Hydroformylation Reactions on Bicyclo[4.3.0]nona-3,7-diene Precursors

Hydroformylation of bicyclo[4.3.0]nona-3,7-diene, a constitutional isomer of this compound, provides a direct route to bisformylbicyclo[4.3.0]nonane derivatives. These dialdehydes are valuable intermediates that can be further transformed into a variety of functional groups, such as alcohols, carboxylic acids, or amines.

The reaction is typically catalyzed by rhodium complexes in the presence of phosphine (B1218219) or phosphite (B83602) ligands. The regioselectivity of the hydroformylation, i.e., the position of the newly introduced formyl group, can be controlled by the choice of ligand and reaction conditions. For bicyclic olefins, achieving high selectivity can be challenging, but tailored catalyst systems have been developed to favor the formation of the desired isomer. The reaction is generally carried out under high pressure of syngas (a mixture of carbon monoxide and hydrogen).

| Catalyst System | Ligand | Pressure (Syngas) | Temperature | Product |

| Rhodium-based | Triphenylphosphine | 50-300 atm | 80-150 °C | Mixture of bisformylbicyclo[4.3.0]nonane isomers |

| [Rh(CO)₂(acac)] | Bidentate phosphite | 20-100 atm | 100-120 °C | Enhanced regioselectivity towards linear aldehydes |

Enantioselective Synthesis of this compound Scaffolds

The development of enantioselective methods to construct the this compound framework is of significant importance, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.

A notable example is the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione. nih.gov This synthesis utilizes a chiral auxiliary-based approach, starting from a chiral bicyclic lactam. The key steps involve the diastereoselective alkylation of the lactam to introduce the methyl group at the quaternary center, followed by a series of transformations including intramolecular cyclization and oxidative cleavage to afford the target dione in high enantiomeric purity. nih.gov

Another powerful strategy for the enantioselective synthesis of tetrahydroindene scaffolds involves asymmetric catalysis. For example, an intramolecular Diels-Alder reaction of a prochiral triene precursor, catalyzed by a chiral Lewis acid, can provide access to the bicyclic core with high enantioselectivity. Similarly, transition metal-catalyzed asymmetric cyclization reactions have been employed to construct the tetrahydroindene ring system from acyclic precursors.

The choice of the enantioselective strategy depends on the desired substitution pattern and the availability of starting materials. The development of new chiral catalysts and asymmetric methodologies continues to expand the toolkit for accessing these important chiral building blocks.

Application of Meyers' Bicyclic Lactam Methodology

The Meyers' bicyclic lactam methodology provides a robust and highly stereoselective route to angularly substituted hydrindene systems, which are precursors to this compound derivatives. This approach utilizes a chiral bicyclic lactam as an auxiliary to direct the asymmetric introduction of a quaternary carbon center. wikipedia.org The enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione serves as a prime example of this methodology's application. wikipedia.orgchemtube3d.com

The synthesis proceeds in three main stages:

Asymmetric Alkylation: A chiral bicyclic lactam is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), and then sequentially alkylated. To achieve the desired stereochemistry for the target hydrindene system, the methyl group is introduced first, followed by the addition of an unsaturated side chain. This sequential and ordered addition is critical for establishing the correct configuration at the stereocenter. wikipedia.org

Reductive Intramolecular Alkylation: The resulting intermediate undergoes a reductive process that generates a 1,4-diketone. wikipedia.org

Intramolecular Aldol Cyclization: The 1,4-diketone is then subjected to an intramolecular aldol condensation, which forms the six-membered ring and completes the cis-fused hydrindene core. wikipedia.org Subsequent ozonolysis of an exocyclic double bond on the side chain yields the target dione. wikipedia.org

This sequence, starting from a commercially available chiral lactam, allows for the construction of the complex bicyclic dione with high enantiomeric purity, demonstrating the power of this auxiliary-based approach. wikipedia.org

Table 1: Key Steps in the Meyers' Bicyclic Lactam Synthesis of a Tetrahydroindene Precursor

Proline-Catalyzed Asymmetric Transformations

Organocatalysis, particularly using the chiral amino acid L-proline, has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a landmark example, demonstrating the ability of proline to catalyze an intramolecular aldol reaction to produce bicyclic systems, such as the tetrahydroindene core, with high enantioselectivity. wikipedia.orgdbpedia.org This reaction was instrumental in the early development of asymmetric organocatalysis and is used to synthesize key steroid intermediates. wikipedia.orgdobroka.hu

The reaction mechanism involves the formation of a nucleophilic enamine intermediate between the proline catalyst and a ketone on the substrate. chemtube3d.comyoutube.com This enamine then attacks an intramolecular aldehyde or ketone. The stereochemistry is controlled by the chiral environment of the proline catalyst in the transition state, which often involves hydrogen bonding from the carboxylic acid group of proline to stabilize the developing negative charge on the oxygen atom. wikipedia.org

A classic application of this methodology is the cyclization of a prochiral triketone to form the Wieland-Miescher ketone analogue, (S)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione. wikipedia.org This transformation establishes the cis-fused ring system and the angular methyl group with high enantiomeric excess. The reaction is typically performed using a catalytic amount of (S)-proline in a suitable solvent like dimethylformamide (DMF). The initially formed aldol product (a ketol) can be isolated or dehydrated in situ to yield the corresponding α,β-unsaturated ketone. wikipedia.orgdobroka.hu The efficiency and high stereocontrol of this organocatalytic annulation make it a highly valuable method for accessing the this compound skeleton.

Table 2: Proline-Catalyzed Synthesis of a Tetrahydroindene Derivative

Elucidation of Reaction Mechanisms and Kinetic Profiles in Tetrahydroindene Chemistry

Detailed Mechanistic Investigations of Synthetic Transformations

The synthesis and functionalization of the 2,4,5,7a-tetrahydro-1H-indene framework involve a variety of chemical transformations. Understanding the underlying mechanisms of these reactions is crucial for controlling product outcomes and developing efficient synthetic routes.

The construction of the indene (B144670) core, the parent structure of tetrahydroindenes, can be achieved through several cyclization strategies, often involving transition-metal catalysis or electrocyclization reactions. One prominent method is the Nazarov cyclization, a 4π-conrotatory electrocyclization of divinyl ketones, which serves as a foundational process for creating five-membered rings. researchgate.net Variants such as the aza-Nazarov and iso-Nazarov cyclizations have expanded the utility of this reaction to synthesize a broader range of heterocyclic and carbocyclic systems. researchgate.net

Transition-metal catalysis offers alternative and often highly efficient pathways. For instance, ruthenium catalysts can facilitate the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indene products. organic-chemistry.orgorganic-chemistry.org The proposed mechanism for this transformation involves the formation of a metal-vinylidene intermediate, followed by a 1,5-hydrogen shift to yield the cyclized product. organic-chemistry.orgorganic-chemistry.org Similarly, palladium-catalyzed cascade reactions, such as a [3+2] cyclization, have been developed to synthesize phosphonate-containing indanes, which are structurally related to the saturated portion of the tetrahydroindene skeleton. researchgate.net

Another approach involves the intramolecular acylation of 3-arylpropanoic acids, a reaction that typically requires strong acid promoters to form indanones, the oxidized counterparts of the tetrahydroindene system. organic-chemistry.org These methods highlight the diversity of reaction pathways available for constructing the fundamental bicyclic structure of indene derivatives.

The double bond in the this compound core is susceptible to electrophilic addition reactions such as halogenation and epoxidation.

Halogenation typically proceeds through the formation of a cyclic halonium ion intermediate. An electrophilic halogen species (e.g., Br₂) approaches the π-electron cloud of the alkene, leading to a three-membered ring intermediate. This intermediate is then opened by a nucleophilic attack from the halide anion (e.g., Br⁻) from the side opposite the halonium ion, resulting in an anti-addition product. Enzymatic halogenation offers an alternative, highly selective method, often involving flavin-dependent halogenases that generate a potent electrophilic halogenating species. nih.govnih.gov

Epoxidation involves the transfer of an oxygen atom to the double bond to form a three-membered cyclic ether known as an epoxide (or oxirane). masterorganicchemistry.com A common laboratory method utilizes peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is believed to be concerted, proceeding through a "butterfly" transition state where the oxygen atom is delivered to the alkene face. wikipedia.org Metal-catalyzed epoxidations, using reagents like hydrogen peroxide or alkyl hydroperoxides in the presence of catalysts based on titanium, vanadium, or manganese, provide alternative routes. wikipedia.orgorganic-chemistry.org The Sharpless epoxidation, for example, uses a titanium tetra(isopropoxide) catalyst in conjunction with a chiral tartrate ligand to achieve highly enantioselective epoxidation of allylic alcohols. wayne.edumdpi.com For isolated alkenes like that in tetrahydroindene, nucleophilic epoxidation can be employed for electron-deficient systems, where a nucleophilic oxygen source first adds to the double bond, followed by intramolecular ring closure. wikipedia.org

Nucleophilic reactions involving the tetrahydroindene skeleton can occur as additions to the double bond or as substitutions at saturated carbon centers. While the electron-rich double bond is more prone to electrophilic attack, nucleophilic addition can occur under specific conditions, particularly if the ring system is activated by electron-withdrawing groups.

More common are nucleophilic substitution reactions on derivatives of the tetrahydroindene core. rsc.org These reactions can follow either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent. For example, a leaving group at an allylic position could be substituted via an S(_N)2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry. Alternatively, if a stable carbocation can be formed, an S(_N)1 pathway may be favored. The azulene (B44059) ring system, which shares structural motifs with indene, readily undergoes nucleophilic addition to its seven-membered ring, followed by oxidation to achieve a formal nucleophilic substitution of hydrogen. sciforum.net

Stereochemical Control and Diastereoselectivity in Tetrahydroindene Reactions

Controlling the three-dimensional arrangement of atoms is a central challenge in the synthesis of complex molecules like substituted tetrahydroindenes. Diastereoselectivity, the preferential formation of one diastereomer over another, is often governed by steric and electronic factors in the transition state.

In cyclization reactions, the stereochemistry of the newly formed ring junctions can often be controlled. For instance, in asymmetric catalytic radical bicyclization reactions of 1,6-enynes, Co(II)-based metalloradical catalysis has been used to control both enantioselectivity and diastereoselectivity in the construction of bicyclic structures. nih.gov Similarly, 1,3-dipolar cycloadditions can be rendered highly diastereoselective by using a chiral dipole precursor or a chiral dipolarophile, allowing for the synthesis of densely substituted five-membered rings with control over multiple stereocenters. nih.gov

When functionalizing the existing tetrahydroindene core, the stereochemical outcome of reactions like epoxidation or hydrogenation is dictated by the direction of reagent approach. The existing stereocenters in the molecule can direct an incoming reagent to one face of the double bond over the other. For example, in the synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, a stereoselective catalytic hydrogenation was used to establish the cis-ring fusion. nih.gov The choice of catalyst and reaction conditions is critical in achieving high diastereoselectivity. beilstein-journals.org

The table below summarizes factors influencing stereoselectivity in relevant reactions.

| Reaction Type | Key Controlling Factor | Typical Outcome | Reference Example |

|---|---|---|---|

| Catalytic Hydrogenation | Steric hindrance from existing substituents; catalyst coordination | Syn-addition of H₂ from the less hindered face | Formation of cis-fused hydrindenones nih.gov |

| Epoxidation (e.g., with m-CPBA) | Steric approach control; directing effect of nearby hydroxyl groups | Attack on the less sterically hindered face of the alkene | Substrate-controlled diastereoselective epoxidation mdpi.com |

| [3+2] Cycloaddition | Chiral auxiliaries or catalysts; transition state geometry | High diastereoselectivity in forming substituted pyrrolidines nih.gov | Use of N-tert-butanesulfinylazadienes nih.gov |

| Radical Cascade Cyclization | Chiral metalloradical catalyst | Control of both enantioselectivity and diastereoselectivity | Co(II)-catalyzed bicyclization of 1,6-enynes nih.gov |

Rearrangement Phenomena in Saturated and Unsaturated Indene Systems (e.g., Wagner-Meerwein Rearrangements)

Carbocation intermediates generated during reactions of indene systems can undergo skeletal reorganizations, most notably the Wagner-Meerwein rearrangement. wikipedia.org This process involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center, typically leading to a more stable carbocation. mychemblog.com Such rearrangements are common in bicyclic terpene chemistry, where they were first discovered. wikipedia.org

In the context of indene-related structures, these rearrangements can be triggered by treating precursors with acids or electrophiles. For example, studies on oxatricyclo adducts, which can be converted into fused-ring systems, show that treatment with iodine and silver acetate (B1210297) can induce a Wagner-Meerwein rearrangement. scholaris.ca The migration of a specific C-C bond is driven by the formation of a more stable intermediate, ultimately yielding a rearranged carbon skeleton with defined relative stereochemistry. scholaris.ca The reaction can be highly selective, with the migratory aptitude of different bonds influenced by subtle electronic and steric effects within the molecule. scholaris.ca While a concerted mechanism is often observed in cyclic systems, the rearrangement can also proceed stepwise through a discrete carbocation intermediate. mychemblog.com The ability to catalytically control such rearrangements in an asymmetric fashion represents a significant synthetic advancement. acs.org

Kinetic Studies and Reaction Monitoring for Tetrahydroindene Synthesis

The study of reaction kinetics provides quantitative insight into reaction rates and mechanisms. For the synthesis of tetrahydroindene and related polycyclic aromatic hydrocarbons (PAHs), kinetic studies are essential for optimizing reaction conditions and understanding formation pathways, particularly in complex environments like combustion. uoa.gr

Kinetic models for the formation of indene often involve radical species reacting with smaller unsaturated molecules. For example, the reaction of the phenyl radical with allene (B1206475) and propyne (B1212725) is a key pathway to indene formation in combustion environments. uoa.gr The rates of these reactions are highly dependent on temperature and pressure. Computational methods, such as ab initio calculations combined with Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are used to calculate temperature- and pressure-dependent rate constants and product branching ratios for these complex reaction networks. uoa.grresearchgate.net

In the laboratory, reaction monitoring for the synthesis of tetrahydroindene derivatives can be performed using standard analytical techniques. Thin-layer chromatography (TLC) is often used for qualitative monitoring of reaction progress. acs.org For more detailed kinetic analysis, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy can be employed to measure the concentration of reactants and products over time, allowing for the determination of reaction rate laws and constants.

The table below outlines common techniques used for monitoring these reactions.

| Technique | Type of Data Obtained | Application |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative (reaction completion) | Routine monitoring of synthetic progress acs.org |

| Gas Chromatography (GC) | Quantitative (concentration vs. time) | Kinetic studies of volatile compounds |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative (concentration vs. time), Structural | In-situ reaction monitoring, structural elucidation of intermediates |

| Computational Modeling (e.g., RRKM) | Theoretical (rate constants, branching ratios) | Predicting reaction outcomes under various conditions uoa.grresearchgate.net |

Computational and Theoretical Investigations of 2,4,5,7a Tetrahydro 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of electronic structure and its implications for molecular properties.

Density Functional Theory (DFT) for Molecular Stability and Conformation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for determining the molecular stability and preferred conformations of organic molecules like 2,4,5,7a-Tetrahydro-1H-indene.

DFT calculations can be employed to optimize the geometry of the molecule, finding the lowest energy arrangement of its atoms. This process reveals the most stable three-dimensional structure. By calculating the energies of different possible isomers and conformers, their relative stabilities can be predicted. For the bicyclo[4.3.0]nonadiene framework, which constitutes the core of tetrahydroindene, DFT has been used to study the stability of products from Diels-Alder reactions, indicating that the bicyclo[4.3.0]nonadiene skeleton is generally less strained compared to related norbornene derivatives.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair-Twist | B3LYP/6-31G(d) | 0.00 |

| Boat-Twist | B3LYP/6-31G(d) | 2.5 |

| Chair-Chair | B3LYP/6-31G(d) | 4.1 |

Note: This table is illustrative and based on typical energy differences for similar fused-ring systems. Actual values would require specific DFT calculations for this compound.

Elucidation of Reactive Sites through Molecular Electrostatic Potential (MEP) Maps and Frontier Orbital Analysis (HOMO-LUMO Gaps)

To understand the chemical reactivity of this compound, Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are invaluable tools.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For a molecule with double bonds like this compound, the pi-electron clouds of the alkene groups would be expected to be regions of negative electrostatic potential.

Frontier orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | 0.5 |

| HOMO-LUMO Gap | 6.7 |

| Ionization Potential | 6.2 |

| Electron Affinity | -0.5 |

| Electronegativity (χ) | 2.85 |

| Chemical Hardness (η) | 3.35 |

Note: These values are hypothetical and serve as an example of data obtained from FMO analysis.

Computational Modeling of Transition States and Reaction Energy Landscapes

For reactions involving this compound, such as addition reactions to its double bonds or pericyclic reactions, DFT can be used to locate the transition state structures. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. By mapping out the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. For instance, in Diels-Alder reactions forming related bicyclo[4.3.0]nonadiene systems, computational studies have explored the activation barriers and thermodynamics of different reaction pathways.

Molecular Modeling and Simulation for Conformational Analysis

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to explore the conformational landscape of this compound over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with its fused ring system, there can be multiple low-energy conformations. Molecular mechanics force fields can be used to rapidly calculate the energies of a large number of conformations, identifying the most stable ones.

MD simulations can provide a dynamic picture of the molecule's behavior, showing how it transitions between different conformations in solution or in the gas phase. This can reveal the relative populations of different conformers and the energy barriers for interconversion between them.

Advanced Characterization and Spectroscopic Analysis in Tetrahydroindene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For tetrahydroindene systems, both one-dimensional and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of a tetrahydroindene isomer is expected to show distinct signals for its olefinic, allylic, and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Key Features in ¹H and ¹³C NMR Spectra of Tetrahydroindenes:

Olefinic Protons & Carbons: Resonances for protons on carbon-carbon double bonds typically appear in the downfield region of the ¹H NMR spectrum. The corresponding sp²-hybridized carbons appear in a characteristic downfield region of the ¹³C NMR spectrum.

Aliphatic Protons & Carbons: Protons and carbons of the saturated portion of the rings appear in the upfield region of their respective spectra.

Bridgehead Protons & Carbons: The signals for the protons and carbons at the ring junctions (bridgehead positions) are particularly important for confirming the bicyclic structure.

The following table summarizes typical chemical shift ranges observed for related indene (B144670) structures. researchgate.netrsc.org

| Nucleus Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic (C=C-H) | 5.3 - 6.9 | 120 - 145 |

| Allylic (C=C-CH) | 2.1 - 3.1 | 25 - 45 |

| Aliphatic (CH, CH₂) | 1.2 - 2.5 | 20 - 40 |

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for establishing the complex structure of bicyclic molecules. researchgate.netenamine.net

Attached Proton Test (APT) or DEPT: These experiments distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C), which is crucial for assigning the signals in the saturated ring system.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. This allows for the mapping of proton connectivity throughout the entire molecule, tracing the pathways within both the five- and six-membered rings.

Nuclear Overhauser Effect (nOe) Studies: nOe experiments (e.g., NOESY) are vital for determining the stereochemistry of the molecule. nih.gov This technique identifies protons that are close to each other in space, even if they are not directly bonded. For tetrahydroindene, nOe data can establish the relative orientation of substituents and the cis- or trans-fusion of the rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. udel.edu For 2,4,5,7a-Tetrahydro-1H-indene (molecular formula C₉H₁₂), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 120. nist.govchemeo.com

Electron impact (EI) ionization is a high-energy technique that causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org The fragmentation pattern serves as a molecular fingerprint. For a cyclic alkene like tetrahydroindene, common fragmentation pathways can include:

Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene-containing structures, which would split the molecule into a diene and an alkene.

Loss of Alkyl Radicals: Cleavage of C-C bonds in the saturated ring can lead to the loss of small alkyl fragments (e.g., CH₃, C₂H₅).

| m/z Value | Possible Fragment Identity | Significance |

|---|---|---|

| 120 | [C₉H₁₂]⁺ | Molecular Ion (M⁺) |

| 105 | [M - CH₃]⁺ | Loss of a methyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic-containing fragments |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-Ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While this compound is a liquid at standard conditions, XRD is invaluable for the analysis of its solid derivatives. wikipedia.orgnih.gov If a crystalline derivative of tetrahydroindene can be synthesized, XRD analysis provides unambiguous information about:

Bond lengths and angles.

The conformation of the rings.

The absolute stereochemistry of chiral centers.

Intermolecular interactions in the crystal lattice.

This technique is often used to confirm structures proposed by NMR and other spectroscopic methods, especially in cases of complex stereochemistry. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The IR spectrum of this compound would be characterized by absorptions corresponding to its alkene and alkane C-H bonds, as well as its carbon-carbon double bond. nist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (sp²) | 3000 - 3100 | Alkene (=C-H) |

| C-H Stretch (sp³) | 2850 - 3000 | Alkane (-C-H) |

| C=C Stretch | 1640 - 1680 | Alkene (C=C) |

| C-H Bend | 1350 - 1480 | Alkane (CH₂, CH₃) |

Data based on the spectrum of the related isomer 3a,4,7,7a-Tetrahydro-1H-indene. nist.gov

Chromatographic Methods for Purification and Reaction Progress Monitoring (e.g., GC, TLC)

Chromatographic techniques are essential for separating components of a mixture and are widely used in the synthesis and analysis of tetrahydroindene and its derivatives. tricliniclabs.com

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate over time, one can observe the disappearance of starting materials and the appearance of the product. It is also used to determine the appropriate solvent system for purification by column chromatography.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com It is used to assess the purity of a tetrahydroindene sample and to separate isomers. When coupled with a mass spectrometer (GC-MS), it allows for the identification of individual components in a mixture, such as byproducts of a synthesis or products of a hydrogenation reaction. researchgate.net

| Technique | Principle | Primary Application in Tetrahydroindene Research |

|---|---|---|

| TLC | Separation based on differential adsorption to a solid stationary phase. | Rapid reaction monitoring; solvent system optimization. |

| GC | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Purity assessment; separation of isomers; quantitative analysis. |

Academic Applications and Future Research Directions of Tetrahydroindene Compounds

Strategic Utility as Versatile Building Blocks in Complex Organic Synthesis

The unique structural framework of tetrahydroindene derivatives makes them highly valuable as versatile building blocks in the intricate field of organic synthesis. Their utility is particularly evident in the construction of complex polycyclic structures and natural products. The enantioselective synthesis of derivatives such as (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione highlights their role as crucial intermediates in the synthesis of natural products. This particular dione (B5365651), for instance, serves as a key component in the assembly of more complex molecular architectures.

One of the primary methods for constructing the tetrahydroindene core is the Diels-Alder reaction, a powerful and atom-economical [4+2] cycloaddition. beilstein-journals.org This reaction typically involves a cyclopentadiene (B3395910) derivative acting as the diene and a suitable dienophile. beilstein-journals.org The resulting tetrahydroindene structure can then be subjected to a variety of chemical transformations, including oxidation reactions to form epoxides and diols, as well as substitution reactions to introduce diverse functional groups. beilstein-journals.org These modifications are instrumental in elaborating the basic scaffold into more complex target molecules. beilstein-journals.org

The strategic importance of tetrahydroindene derivatives is further underscored by their application in the synthesis of polyheterocyclic structures which have shown potential in medicinal and optoelectronic applications. nih.gov For instance, 4,5,6,7-tetrahydroindol-4-ones, which contain a tetrahydroindene-like core, are recognized as valuable starting points for creating intricate molecular frameworks. nih.gov

Table 1: Examples of Tetrahydroindene Derivatives in Organic Synthesis

| Derivative Name | Synthetic Application | Reference |

|---|---|---|

| (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione | Intermediate in natural product synthesis | |

| 3a,4,7,7a-tetrahydro-1H-indene | Precursor for polycyclic systems via Diels-Alder reactions | beilstein-journals.org |

Development of Indene-Based Scaffolds for Chemical Biology Research

The rigid and tunable nature of the indene (B144670) scaffold, including its hydrogenated forms like tetrahydroindene, has made it a valuable template in the field of chemical biology for designing molecules that can interact with and modulate biological systems.

Design of Molecules for Modulating Specific Biological Pathways

The design of molecules based on indene and its hydrogenated derivatives to modulate specific biological pathways is an active area of research. A notable example is the development of dihydro-1H-indene derivatives as novel tubulin polymerization inhibitors. scispace.compensoft.net These compounds have been shown to bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, which is a key process in cell division. scispace.compensoft.net This has significant implications for the development of new anticancer agents. scispace.compensoft.net

The structure-activity relationship (SAR) studies of these dihydro-1H-indene derivatives have revealed the importance of the core scaffold and the nature of its substituents in determining their antiproliferative activity. pensoft.net For instance, the presence of a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was found to be crucial for potent anticancer effects. pensoft.net These findings underscore the utility of the tetrahydroindene framework as a privileged scaffold for the design of molecules that can selectively target and modulate key biological pathways involved in disease.

Table 2: Biological Targets of Indene-Based Scaffolds

| Scaffold Type | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Indene-derived hydrazides | Acetylcholinesterase (AChE) | Alzheimer's Disease | rsc.org |

| Dihydro-1H-indene derivatives | Tubulin | Cancer | scispace.compensoft.net |

Applications in Advanced Materials Science

The unique structural and electronic properties of tetrahydroindene compounds have also led to their exploration in the field of advanced materials science, particularly in polymer chemistry and catalysis.

Role in Polymer Chemistry and Modification of Polymer Properties

Tetrahydroindene derivatives have been utilized as monomers in polymerization reactions to create polymers with specific properties. For example, a polymer has been synthesized that includes 3a,4,7,7a-tetrahydro-1H-indene, an isomer of the title compound, along with other monomers like ethenylbenzene and 1H-indene. nih.gov The incorporation of the rigid bicyclic structure of tetrahydroindene into a polymer backbone can be expected to enhance its thermal stability and mechanical strength.

Ligand Precursors for Homogeneous Catalysis (e.g., Metallocene Catalyst Systems)

A significant application of tetrahydroindene derivatives in materials science is their use as ligand precursors for the synthesis of metallocene catalysts. These catalysts are widely employed in the polymerization of olefins, such as ethylene (B1197577) and propylene. researchgate.net Ansa-metallocene complexes, where two cyclopentadienyl-type ligands are linked by a bridge, are particularly effective in controlling the stereochemistry of the resulting polymer. researchgate.net

The synthesis of ansa-titanocenes containing tetrahydroindenyl ligands, such as [ethylene-1-(η⁵-4,5,6,7-tetrahydro-1-indenyl)-2-(η⁵-4',5',6',7'-tetrahydro-2'-indenyl)]titanium dichloride, has been reported. nih.gov These complexes, when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), form highly active species for olefin polymerization. researchgate.net The structure of the tetrahydroindenyl ligand plays a crucial role in determining the properties of the resulting polymer, such as its molecular weight and tacticity. researchgate.net

Table 3: Applications of Tetrahydroindene Derivatives in Materials Science

| Application | Derivative/System | Function | Reference |

|---|---|---|---|

| Polymer Synthesis | 3a,4,7,7a-tetrahydro-1H-indene | Monomer for specialty polymers | nih.gov |

Intermediates in Natural Product Total Synthesis

The rigid, polycyclic framework of tetrahydroindene derivatives has established them as versatile and highly valuable intermediates in the total synthesis of a diverse array of complex natural products. Their conformational pre-organization and the presence of multiple stereocenters make them ideal building blocks for constructing intricate molecular architectures found in biologically active compounds. The strategic incorporation of the tetrahydroindene core allows for the efficient and stereocontrolled assembly of key structural motifs, significantly streamlining synthetic routes to otherwise challenging targets. Notable classes of natural products synthesized using tetrahydroindene intermediates include vitamin D analogs and various terpenoids.

One of the most prominent applications of tetrahydroindene derivatives is in the synthesis of vitamin D analogs. The C/D ring system of many vitamin D metabolites and their synthetic analogs is often constructed from a chiral tetrahydroindene precursor. For instance, the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and its derivatives provides crucial intermediates for the development of structural analogs of calcitriol, the hormonally active form of vitamin D3. Calcipotriol is a clinically significant medication used in the treatment of psoriasis. The convergent total synthesis of (+)-calcipotriol showcases a scalable and modular approach where a fully functionalized A-ring is coupled with a CD-ring system derived from a tetrahydroindene scaffold. This strategy underscores the importance of tetrahydroindene building blocks in accessing medicinally relevant vitamin D analogs.

The application of tetrahydroindene intermediates extends to the synthesis of various terpenoids, a large and diverse class of natural products. The inherent stereochemistry and functionality of these intermediates can be strategically manipulated to construct the complex polycyclic systems characteristic of sesquiterpenoids and sesterterpenoids. A notable example is the synthesis of the tetracyclic core of the neomangicol natural products, a family of rearranged sesterterpenoids isolated from marine fungi. This synthesis employs a late-stage indene alkylation reaction, demonstrating the utility of indene derivatives as enolate equivalents in the formation of carbon-carbon bonds to construct the intricate framework of these molecules. Furthermore, the tetrahydroindene skeleton serves as a foundational element in synthetic approaches to sesquiterpenoids, such as jungianol, where the challenge lies in the stereocontrolled synthesis of the trans-1,3-substituted indane framework.

Below is a table summarizing key natural product classes and specific examples where tetrahydroindene derivatives have been employed as crucial intermediates in their total synthesis.

| Natural Product Class | Specific Example(s) | Role of Tetrahydroindene Intermediate |

| Vitamin D Analogs | Calcitriol, Calcipotriol | Serves as the precursor to the C/D ring system. |

| Terpenoids | Neomangicol C, Jungianol | Provides the core bicyclic framework for further elaboration into complex polycyclic structures. |

Emerging Research Areas and Unresolved Challenges in Tetrahydroindene Chemistry

The field of tetrahydroindene chemistry continues to evolve, with several emerging research areas poised to expand the synthetic utility of this important scaffold. Concurrently, chemists in this field are actively addressing a number of unresolved challenges that, once overcome, will unlock new possibilities for the application of tetrahydroindene derivatives in various scientific disciplines.

Emerging Research Areas:

A significant area of emerging research is the development of novel and more sustainable catalytic methods for the synthesis of indenes and their hydrogenated derivatives. sciencedaily.com There is a growing emphasis on moving away from expensive and rare noble metal catalysts towards more abundant and cost-effective first-row transition metals. For example, the development of cobalt-based catalysts for the synthesis of substituted 1H-indenes through metalloradical catalysis represents a significant advancement in this direction. sciencedaily.com Such methods offer the potential for more environmentally friendly and economically viable routes to tetrahydroindene building blocks.

Another burgeoning area is the application of computational chemistry to gain a deeper understanding of the reactivity and stereoselectivity of reactions involving the tetrahydroindene scaffold. mdpi.com Density Functional Theory (DFT) calculations and other computational tools are being increasingly used to predict reaction outcomes, elucidate reaction mechanisms, and design more efficient and selective synthetic strategies. mdpi.com These in silico studies can accelerate the discovery of new reactions and provide valuable insights into the factors that govern stereocontrol, which is a persistent challenge in this area.

Unresolved Challenges:

Despite significant progress, several challenges remain in tetrahydroindene chemistry. One of the most persistent is the issue of stereocontrol . The synthesis of complex natural products often requires precise control over the relative and absolute stereochemistry of multiple stereocenters within the tetrahydroindene core. Achieving high levels of stereoselectivity in reactions such as cyclizations, hydrogenations, and functional group manipulations remains a significant hurdle. The development of stereodivergent synthetic strategies that can provide access to all possible stereoisomers of a given tetrahydroindene derivative is a particularly important and challenging goal.

Furthermore, the efficient functionalization of the tetrahydroindene scaffold at specific and desired positions continues to be an area of active research. While numerous methods exist for the synthesis of the core structure, the selective introduction of functional groups onto the carbocyclic framework can be difficult to achieve. The development of new C-H functionalization reactions that can directly and selectively introduce substituents onto the tetrahydroindene ring system would be a major breakthrough, enabling the more rapid and efficient synthesis of a wider range of complex molecules.

The following table outlines the key emerging research areas and unresolved challenges in the field of tetrahydroindene chemistry.

| Category | Description |

| Emerging Research Area | New Catalytic Methods: Development of sustainable and cost-effective catalysts, particularly those based on abundant first-row transition metals, for the synthesis of tetrahydroindene derivatives. sciencedaily.com |

| Emerging Research Area | Computational Chemistry: Application of computational tools to understand reactivity, predict stereochemical outcomes, and design more efficient synthetic routes. mdpi.com |

| Unresolved Challenge | Stereocontrol: Achieving high levels of stereoselectivity in the synthesis of polysubstituted tetrahydroindenes and developing stereodivergent approaches. |

| Unresolved Challenge | Selective Functionalization: Developing efficient and selective methods for the introduction of functional groups at specific positions on the tetrahydroindene scaffold. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5,7a-tetrahydro-1H-indene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Diels-Alder reactions using cyclopentadiene and substituted dienophiles. Thermal isomerization of related intermediates (e.g., 5-vinyl-2-norbornene) may also yield the target compound, though challenges in isolating pure isomers require careful optimization of temperature and catalysts .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and stereochemistry. IR spectroscopy can validate functional groups, while GC-MS aids in purity assessment. Thermodynamic stability data (e.g., sublimation enthalpy: 42.3–49.1 kJ/mol at 298 K) from phase transition studies should guide storage conditions .

Q. How should researchers handle this compound safely in laboratory settings?

- Safety Protocols :

- Wear PPE (gloves, goggles, lab coats) to avoid skin contact.

- Conduct reactions in fume hoods due to potential volatile byproducts.

- Store in airtight containers away from ignition sources (flash point: 53°C) .

Q. What spectroscopic techniques are most effective for characterizing structural isomers of this compound?

- Approach :

- NMR : Distinguish isomers via coupling constants and splitting patterns in ¹H NMR (e.g., diastereotopic protons in bicyclic systems).

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

- Chromatography : Use preparative GC or HPLC with chiral columns for isomer separation, though thermal isomerization may complicate purity .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodology :

- Employ hybrid functionals (e.g., B3LYP) with exact-exchange terms to improve accuracy in calculating atomization energies (average deviation: ±2.4 kcal/mol) .

- Combine DFT with post-Hartree-Fock methods (e.g., MP2) for correlation energy corrections, as demonstrated in studies on similar bicyclic systems .

- Applications : Model reaction pathways (e.g., electrophilic addition) and predict regioselectivity in derivatization reactions.

Q. What strategies address contradictions in reported thermodynamic data (e.g., sublimation enthalpy) for this compound?

- Analysis :

- Cross-validate experimental data (e.g., vapor pressure measurements at 338–440 K) with computational results to resolve discrepancies .

- Consider polymorphic forms or impurities in samples, which may alter phase transition enthalpies.

- Recommendation : Use calibrated differential scanning calorimetry (DSC) for precise measurements under inert atmospheres .

Q. How can researchers overcome challenges in isolating stereoisomers during synthesis?

- Solutions :

- Kinetic Control : Optimize reaction temperatures to favor one isomer (e.g., lower temps for endo selectivity in Diels-Alder reactions).

- Dynamic Resolution : Use chiral auxiliaries or catalysts to bias isomer formation .

- Chromatographic Techniques : Employ reverse-phase HPLC with mass-directed purification for high-purity isolation .

Q. What are the implications of substituent effects on the compound’s stability and reactivity?

- Case Study : Electron-withdrawing groups (e.g., halides) increase ring strain in the bicyclic system, lowering thermal stability. Computational modeling (DFT) can quantify strain energy and predict decomposition pathways .

- Experimental Validation : Compare Arrhenius parameters (activation energy, pre-exponential factor) for substituted derivatives using thermogravimetric analysis (TGA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.